N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16294134
InChI: InChI=1S/C18H21NO4S2/c1-2-23-17-8-4-3-7-16(17)18(20)19(12-15-6-5-10-24-15)14-9-11-25(21,22)13-14/h3-8,10,14H,2,9,11-13H2,1H3
SMILES:
Molecular Formula: C18H21NO4S2
Molecular Weight: 379.5 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

CAS No.:

Cat. No.: VC16294134

Molecular Formula: C18H21NO4S2

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide -

Specification

Molecular Formula C18H21NO4S2
Molecular Weight 379.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide
Standard InChI InChI=1S/C18H21NO4S2/c1-2-23-17-8-4-3-7-16(17)18(20)19(12-15-6-5-10-24-15)14-9-11-25(21,22)13-14/h3-8,10,14H,2,9,11-13H2,1H3
Standard InChI Key TXKNVDIYIMIBKN-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound belonging to the class of benzamides. It features a tetrahydrothiophene moiety with a 1,1-dioxide functional group, along with a thiophene ring and an ethoxy substituent, which contribute to its unique chemical properties and potential biological activities.

Synthesis and Chemical Reactivity

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. These reactions require controlled conditions, such as temperature and inert atmosphere, to prevent oxidation or hydrolysis of sensitive functional groups.

Reaction TypeDescription
HydrolysisAmide bond can undergo hydrolysis in acidic or basic conditions
Electrophilic Aromatic SubstitutionThiophene rings may participate in such reactions
Nucleophilic SubstitutionEthoxy group allows for potential nucleophilic substitutions

Potential Applications and Biological Activity

Potential ApplicationDescription
Therapeutic EffectsInhibitory effects on enzymes involved in metabolic pathways
Biological MechanismsInteraction with biological targets such as enzymes or receptors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator